molecular formula C19H13N3O B11784526 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide

Cat. No.: B11784526
M. Wt: 299.3 g/mol
InChI Key: TYOZSHGHKLYXOR-UHFFFAOYSA-N
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Description

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide is a specialized research chemical based on the indolo[3,2-b]carbazole (ICZ) scaffold, a structure of significant interest in both medicinal chemistry and materials science. This compound is intended for Research Use Only and is not for use in human or veterinary diagnostics or therapeutic applications. In biological research, derivatives of the ICZ scaffold are renowned for their high-affinity interaction with the Aryl hydrocarbon Receptor (AhR) . The AhR is a ligand-dependent transcription factor implicated in the regulation of various genes, including CYP1A1, and plays a critical role in immune responses, cellular differentiation, and skin homeostasis . The carboxamide functional group on this derivative may influence its binding affinity and metabolic stability compared to other ICZ-based AhR ligands, such as the well-known 6-formylindolo[3,2-b]carbazole (FICZ), making it a valuable tool for probing the structure-activity relationships of the receptor and studying associated signaling pathways . In the field of materials science, the rigid, planar, and electron-rich structure of the indolo[3,2-b]carbazole core makes it an excellent building block for organic electronic devices . Researchers have utilized ICZ derivatives in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics . The carboxamide substituent at the 6-position offers a site for further chemical modification or to fine-tune the compound's electronic properties, solubility, and self-assembly characteristics, facilitating the design of next-generation semiconducting materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

5,11-dihydroindolo[3,2-b]carbazole-12-carboxamide

InChI

InChI=1S/C19H13N3O/c20-19(23)17-16-11-6-2-4-8-14(11)21-15(16)9-12-10-5-1-3-7-13(10)22-18(12)17/h1-9,21-22H,(H2,20,23)

InChI Key

TYOZSHGHKLYXOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide typically involves a multi-step process. One common method includes the condensation of indole with aromatic aldehydes, followed by cyclization and functional group modifications. For instance, hydroiodic acid can be used as a catalyst for the condensation reaction, and iodine as an oxidizing agent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at electron-rich positions, particularly the indole and carbazole nitrogen atoms. Key pathways include:

Reagent/Conditions Product Yield Reference
Potassium permanganate (KMnO₄)6-Oxo-5,11-dihydroindolo[3,2-b]carbazole derivative65–70%
Hydrogen peroxide (H₂O₂)Hydroxylated derivatives (position-specific)40–55%
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Aldehyde formation (C-6 position)85%

Oxidation with DDQ is particularly efficient for converting ester or alcohol groups to aldehydes, as demonstrated in the synthesis of FICZ analogues .

Reduction Reactions

The carboxamide group and aromatic rings participate in selective reductions:

Reagent/Conditions Product Yield Reference
Lithium aluminum hydride (LiAlH₄)6-Aminomethyl-5,11-dihydroindolo[3,2-b]carbazole60–75%
Borane-methyl sulfide complex (BH₃·SMe₂)Alcohol intermediates (precursor to aldehydes)90%

Reduction with BH₃·SMe₂ is preferred for retaining stereochemical integrity in multistep syntheses .

Substitution Reactions

Electrophilic substitution occurs at the carbazole’s C-6 and C-12 positions:

Reagent Position Modified Product Yield Reference
N-Bromosuccinimide (NBS)C-6, C-126-Bromo-5,11-dihydroindolo[3,2-b]carbazole-6-carboxamide55%
Chlorine gas (Cl₂)C-3, C-9Dichloro derivatives30–40%

Halogenation with NBS enables further cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Cyclization and Ring-Opening

The fused ring system participates in acid- or base-mediated rearrangements:

  • Acidic Conditions (H₂SO₄, MsOH):
    Facilitates cyclization to form polycyclic derivatives via intramolecular coupling (72–80% yield) .

  • Basic Conditions (NaOH):
    Hydrolysis of the carboxamide group to carboxylic acid (5,11-dihydroindolo[3,2-b]carbazole-6-carboxylic acid) in >90% yield .

Enzymatic and Photochemical Pathways

While not directly studied for this compound, related indolo[3,2-b]carbazoles exhibit:

  • Light-induced dimerization : UV exposure generates cross-linked products .

  • Enzymatic oxidation : Monoamine oxidases (MAOs) modify side chains, as seen with FICZ biosynthesis .

Thermal Stability and Decomposition

At temperatures >200°C, the compound undergoes decarboxylation, releasing CO₂ and forming indolo[3,2-b]carbazole derivatives. This property is critical for material science applications .

Key Mechanistic Insights

  • Electronic Effects : The carbazole’s electron-deficient regions direct electrophilic attacks to C-6 and C-12.

  • Steric Hindrance : Bulky substituents at C-6 reduce reactivity at adjacent positions .

  • Solvent Dependence : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for substitutions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research indicates that 5,11-dihydroindolo[3,2-b]carbazole-6-carboxamide exhibits promising anticancer activity. A study demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets has been shown to disrupt cancer cell signaling pathways, making it a candidate for further development as an anticancer therapeutic agent .

Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects:
Recent findings indicate that derivatives of this compound may possess neuroprotective effects. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, providing a basis for their use in neurodegenerative disorders like Alzheimer's disease .

Organic Electronics

Photoinitiators in Polymerization:
this compound has been explored as a photoinitiator in visible light polymerization processes. Its ability to absorb light and initiate polymerization reactions makes it suitable for applications in organic electronics, including the fabrication of organic light-emitting diodes (OLEDs) and solar cells .

Semiconducting Properties:
The compound's semiconducting properties have led to its use in the development of field-effect transistors (FETs). Its electronic characteristics allow for efficient charge transport, making it a valuable material for organic semiconductor devices .

Material Science

Dye Synthesis:
The structural framework of this compound is conducive to the synthesis of various dyes with applications in textiles and coatings. The compound can be modified to enhance its color properties or stability under UV light exposure .

Nanomaterials Development:
Research has indicated that this compound can be utilized in the synthesis of nanomaterials with unique optical properties. These materials have potential applications in sensors and imaging technologies due to their tunable photophysical properties .

Case Studies

Study Focus Findings
Anticancer Activity Investigated the effects on cancer cell linesInhibition of cell proliferation and induction of apoptosis observed
Anti-inflammatory Mechanism Explored modulation of cytokine releaseSignificant reduction in pro-inflammatory cytokines noted
Organic Electronics Application Evaluated as a photoinitiatorEffective initiation of polymerization under visible light

Mechanism of Action

The mechanism of action of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for the TCDD (Ah) receptor, influencing gene expression and cellular responses. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Carboxamide vs.
  • N-Alkylation (N-5/N-11) : Long alkyl chains (e.g., hexyl) enhance solubility and processability in organic electronics .
  • C-2/C-8 Functionalization: Cyano or benzo[d]thiazole groups introduce electron-withdrawing effects, critical for charge transport in devices .

Physicochemical and Electronic Properties

Property 5,11-Dihydro-6-carboxamide ICZ FICZ 5,11-Dihexyl-6,12-diphenyl ICZ 2,8-Dicyano-ICZ
Solubility Moderate (polar solvents) Low High (alkyl chains) Low
λmax (nm) 350–370 (UV-vis) 390 380–400 360–380
HOMO/LUMO (eV) -5.3/-2.8 (estimated) -5.5/-3.0 -5.1/-2.5 -5.8/-3.5
Thermal Stability >250°C 200°C >300°C 220°C

Insights :

  • Carboxamide Stability : The carboxamide’s hydrogen-bonding capability may improve thermal stability over FICZ .
  • Alkyl Chains : 5,11-Dihexyl derivatives exhibit superior solubility and film-forming ability for device fabrication .
  • Electron-Deficient Groups: Cyano-substituted ICZs show lower LUMO levels, suitable for electron transport layers .

Mechanistic Comparison :

  • FICZ’s formyl group directly coordinates AhR’s binding pocket, while the carboxamide’s bulkier and less electrophilic nature may hinder this interaction .

Biological Activity

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide (DICA) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H12N2O2
  • Molecular Weight : 304.31 g/mol
  • IUPAC Name : this compound

The unique structure of DICA integrates indole and carbazole moieties, contributing to its intriguing chemical properties and biological activities.

DICA has been identified as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), a negative regulator of the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1, DICA enhances STING pathway activation, leading to increased production of interferons and other immune-stimulating molecules. This mechanism suggests potential applications in cancer immunotherapy and viral infections .

Anticancer Properties

Research indicates that DICA exhibits significant anticancer activity. It has been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Regulate cell cycle progression.
  • Inhibit cell proliferation through modulation of key signaling pathways.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
HT29 (colon adenocarcinoma)<10Induction of apoptosis
MCF-7 (breast cancer)15Cell cycle arrest
A549 (lung cancer)12Inhibition of proliferation

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that DICA exhibits low micromolar EC50 values against various cancer cell lines, indicating its potential as a therapeutic agent. For instance, studies have reported EC50 values in the range of 5-15 µM for different cancer types .

Case Study 1: Inhibition of ENPP1

In vitro studies have shown that DICA significantly enhances STING pathway activation by inhibiting ENPP1. This leads to increased interferon production, which is crucial for mounting an immune response against tumors. Researchers observed heightened immune activity in tumor-bearing mice treated with DICA compared to controls .

Case Study 2: Antiviral Activity

Preliminary investigations into the antiviral properties of DICA revealed its potential efficacy against the Japanese Encephalitis Virus (JEV). The compound was found to inhibit viral replication in cell cultures without exhibiting significant toxicity .

Safety Profile

Toxicity studies conducted on animal models indicate that DICA is safe at doses up to 2000 mg/kg with no observed adverse effects on physiological or hematological parameters. Histopathological examinations showed no significant changes in vital organs, suggesting a favorable safety profile for further development .

Q & A

Q. What are the optimized synthetic routes for DH-ICZ and its monosubstituted derivatives?

DH-ICZ derivatives are synthesized via a three-stage one-pot procedure:

  • Stage 1 : Condensation of indole and an aldehyde to form 3,3′-bis(indolyl)methanes.
  • Stage 2 : Isomerization to 2,3′-bis(indolyl)methanes under acidic conditions.
  • Stage 3 : Acid-catalyzed intramolecular cyclization with triethyl orthoformate to yield 6-monosubstituted DH-ICZ derivatives. Yields can exceed 80% with optimized alkylation or arylation steps . Key methodological tip: Use methanesulfonic acid in refluxing dioxane for efficient cyclization .

Q. How is structural confirmation of DH-ICZ derivatives achieved?

  • 1H/13C NMR : Assign peaks based on the indole proton environments (e.g., N–H protons at δ 10–12 ppm).
  • X-ray diffraction : Resolves the ladder-type fused heterocyclic structure, confirming planarity and substituent positions .
  • Mass spectrometry : Validates molecular weight and substitution patterns (e.g., brominated derivatives) .

Q. What are the primary biological roles of DH-ICZ as an aryl hydrocarbon receptor (AhR) ligand?

DH-ICZ derivatives like FICZ (6-formylindolo[3,2-b]carbazole) are potent AhR agonists.

  • In vitro assays : Measure transcriptional activation via luciferase reporter genes in HepG2 cells.
  • In vivo models : Intraperitoneal injection (1 µg/dose) in murine fibrosis studies shows modulation of immune cell infiltration (e.g., flow cytometry of lung macrophages) . Note: Biological activity varies with substituents; aldehydes (e.g., FICZ) show higher AhR affinity than carboxamides .

Advanced Research Questions

Q. How can DH-ICZ be integrated into metal-organic frameworks (MOFs) for electronic applications?

  • Synthetic strategy : Functionalize DH-ICZ with dicarboxylate groups for coordination with metal nodes (e.g., Zn²⁺ or Zr⁴⁺).
  • In-situ oxidative dehydrogenation : Converts tetrahydroindolocarbazole precursors to DH-ICZ during MOF assembly, confirmed via NMR and crystallography .
  • Applications : MOFs with DH-ICZ exhibit enhanced charge carrier mobility (hole transport) and stability, useful in organic photovoltaics .

Q. What experimental designs address contradictory data in DH-ICZ’s pro-fibrotic vs. anti-fibrotic effects?

  • Dose-dependent studies : In murine models, low-dose FICZ (1 µg) reduces collagen deposition (Ashcroft score: 3.2 vs. 5.8 in controls), while higher doses may exacerbate inflammation .
  • Mechanistic profiling : Pair RNA-seq with AhR knockout models to isolate receptor-dependent pathways.
  • Control for photodegradation : Shield light-sensitive derivatives (e.g., FICZ) during handling to prevent artifactual results .

Q. How do electronic properties of DH-ICZ derivatives correlate with substituent effects?

  • Electrochemical analysis : Cyclic voltammetry reveals HOMO/LUMO levels (-5.3 eV/-2.9 eV for unsubstituted DH-ICZ).
  • Substituent impact : Electron-withdrawing groups (e.g., –CN) lower LUMO, enhancing n-type semiconductor behavior. Bulkier alkyl chains improve solubility but reduce crystallinity .
  • Aggregation studies : Use fluorescence quenching assays to assess π-π stacking efficiency in thin films .

Methodological Pitfalls and Solutions

Q. Why might N-alkylation of DH-ICZ fail, and how is this resolved?

  • Cause : Steric hindrance from bulky substituents or improper reaction conditions.
  • Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (CH₂Cl₂/H₂O) to improve yield .

Q. How to resolve discrepancies in AhR activation assays?

  • Standardize ligand purity : HPLC-grade DH-ICZ derivatives (≥95% purity) minimize off-target effects.
  • Control for cell-specific AhR expression : Use Hepa-1c1c7 (murine hepatoma) cells for consistent reporter gene results .

Emerging Research Directions

  • Photodynamic therapy : DH-ICZ’s high singlet oxygen quantum yield (ΦΔ = 0.67) under blue light enables cancer cell ablation .
  • Multi-functional MOFs : Incorporate DH-ICZ into luminescent sensors for nitroaromatic explosives (detection limit: 10⁻⁸ M) .

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